
Methyl 3-(azetidine-3-sulfonyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(azetidine-3-sulfonyl)propanoate is a chemical compound with a unique structure that includes an azetidine ring, a sulfonyl group, and a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azetidine-3-sulfonyl)propanoate typically involves the reaction of azetidine derivatives with sulfonyl chlorides and subsequent esterification. One common method involves the use of azetidine-3-sulfonyl chloride, which reacts with methyl propanoate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(azetidine-3-sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and related derivatives.
Reduction: Alcohols and other reduced forms of the ester group.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
Methyl 3-(azetidine-3-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Methyl 3-(azetidine-3-sulfonyl)propanoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-3-carboxylate: Similar structure but lacks the sulfonyl group.
Azetidine-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
Methyl 3-(azetidine-3-carboxyl)propanoate: Similar ester structure but lacks the sulfonyl group.
Uniqueness
Methyl 3-(azetidine-3-sulfonyl)propanoate is unique due to the presence of both the azetidine ring and the sulfonyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13NO4S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
methyl 3-(azetidin-3-ylsulfonyl)propanoate |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)2-3-13(10,11)6-4-8-5-6/h6,8H,2-5H2,1H3 |
Clé InChI |
FLJNGKRUGJYEKH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCS(=O)(=O)C1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


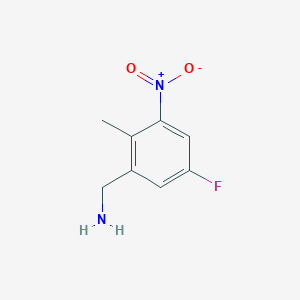
![(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B13015758.png)
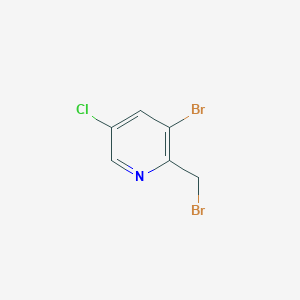
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)
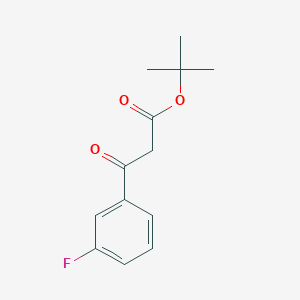



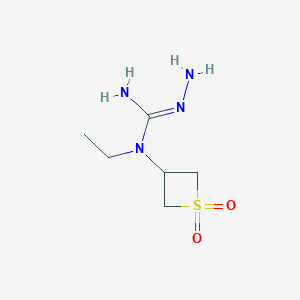

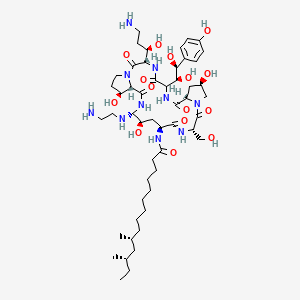
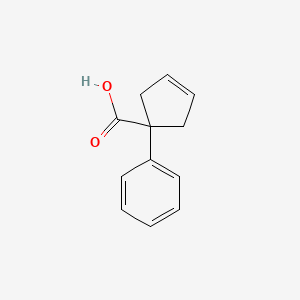
![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)
